Gadodiamide-Hydrat

Übersicht

Beschreibung

Gadodiamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a linear, non-ionic complex of gadolinium, which is a rare earth metal. Gadodiamide is marketed under the brand name Omniscan and is used to visualize blood vessels, detect lesions, and assess abnormal vascularity in various parts of the body, including the central nervous system .

Wissenschaftliche Forschungsanwendungen

Chemistry

Gadodiamide is used as a contrast agent in MRI to study the chemical environment within tissues. It helps in understanding the distribution and concentration of various chemical species in biological systems .

Biology

In biological research, gadodiamide is used to visualize and study the structure and function of organs and tissues. It aids in the detection of abnormalities such as tumors, inflammation, and vascular diseases .

Medicine

Gadodiamide is extensively used in clinical settings for diagnostic imaging. It enhances the contrast of MRI scans, making it easier to detect and diagnose conditions such as brain tumors, spinal cord lesions, and vascular abnormalities .

Industry

In the industrial sector, gadodiamide is used in the development and testing of new MRI technologies and contrast agents. It serves as a standard for evaluating the performance of new imaging agents .

Wirkmechanismus

Target of Action

Gadodiamide hydrate, also known as gadodiamide, is primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the water protons present in the tissues where it is distributed .

Mode of Action

Gadodiamide hydrate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment alters the relaxation rates of water protons in its vicinity in the body . As water protons move through this local magnetic field, the changes in the magnetic field experienced by the protons reorient them with the main magnetic field more quickly than in the absence of a paramagnetic agent . This selective increase in contrast in tissues where gadodiamide accumulates allows for enhanced visualization during MRI procedures .

Biochemical Pathways

It is known that gadodiamide hydrate affects the relaxation times of water protons, which is a crucial aspect of the magnetic resonance imaging process .

Pharmacokinetics

The pharmacokinetic properties of gadodiamide hydrate are characterized by its distribution in the body and its elimination. The elimination half-life is approximately 77.8 minutes . The protein binding of gadodiamide hydrate is negligible .

Result of Action

The primary result of gadodiamide hydrate’s action is the enhanced visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as in the body, including the thoracic, abdominal, pelvic cavities, and retroperitoneal space . It provides contrast enhancement and facilitates the visualization of abnormal structures or lesions in various parts of the body, including the central nervous system .

Action Environment

The action of gadodiamide hydrate is influenced by the environment in which it is used. For instance, the contrast enhancement provided by gadodiamide hydrate is most effective in a magnetic field, such as that generated in an MRI machine . Furthermore, the efficacy and stability of gadodiamide hydrate can be influenced by factors such as the patient’s kidney function, as gadodiamide hydrate is eliminated unchanged in the urine .

Biochemische Analyse

Biochemical Properties

Gadodiamide hydrate plays a significant role in biochemical reactions, particularly in the context of MRI procedures. It develops a magnetic moment when placed in a magnetic field, altering the relaxation rates of water protons in its vicinity in the body . This property enhances the contrast in MRI scans, facilitating the visualization of blood vessels and abnormal structures or lesions .

Cellular Effects

Gadodiamide hydrate can cross the blood-brain barrier, providing contrast enhancement and facilitating visualization of abnormal structures or lesions in the central nervous system (CNS) .

Molecular Mechanism

The molecular mechanism of action of gadodiamide hydrate is primarily based on its paramagnetic properties. When placed in a magnetic field, gadodiamide hydrate develops a magnetic moment that alters the relaxation rates of water protons in its vicinity in the body . This alteration in relaxation rates enhances the contrast in MRI scans, allowing for better visualization of blood vessels and abnormal structures or lesions .

Temporal Effects in Laboratory Settings

Studies have shown that gadolinium from gadodiamide hydrate can remain in the brain for at least 2 years after administration

Dosage Effects in Animal Models

The minimum lethal dose of intravenously administered gadodiamide in rats and mice is greater than 20 mmol/kg, which is 200 times the recommended human dose of 0.1 mmol/kg

Metabolic Pathways

Gadodiamide hydrate is not metabolized in the body . It is excreted by the kidneys, with an elimination half-life of 77.8 minutes

Transport and Distribution

Gadodiamide hydrate is administered intravenously and is distributed throughout the body, including crossing the blood-brain barrier . It is excreted by the kidneys

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:

Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid bis(methylamide) (DTPA-BMA) is synthesized by reacting DTPA with methylamine under controlled conditions.

Complexation with Gadolinium: The DTPA-BMA is then reacted with gadolinium chloride in an aqueous solution. The reaction is carried out at a pH of around 6-7 to ensure optimal complexation.

Purification: The resulting gadodiamide complex is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products

Industrial Production Methods

Industrial production of gadodiamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of DTPA-BMA and gadolinium chloride are reacted in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

Complexation: Gadolinium chloride and DTPA-BMA in aqueous solution at pH 6-7.

Major Products

The major product of the reaction is the gadodiamide complex itself. No significant by-products are formed under controlled reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Gadopentetate Dimeglumine (Magnevist)

- Gadobenate Dimeglumine (MultiHance)

- Gadoteridol (ProHance)

- Gadobutrol (Gadovist)

- Gadoterate Meglumine (Dotarem)

Uniqueness

Gadodiamide is unique among gadolinium-based contrast agents due to its linear, non-ionic structure. This structure makes it less stable compared to macrocyclic agents like gadoterate meglumine, which are more resistant to dissociation and gadolinium release. gadodiamide’s non-ionic nature reduces the risk of adverse reactions compared to ionic agents .

Conclusion

Gadodiamide is a crucial compound in the field of diagnostic imaging, providing enhanced contrast for MRI scans. Its unique chemical structure and properties make it an effective tool for visualizing internal structures and diagnosing various medical conditions. Despite its potential for gadolinium retention, gadodiamide remains a valuable contrast agent in both clinical and research settings.

Eigenschaften

Key on ui mechanism of action |

Gadodiamide paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadodiamide accumulates. |

|---|---|

CAS-Nummer |

122795-43-1 |

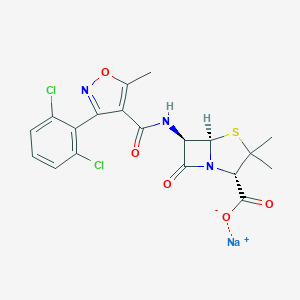

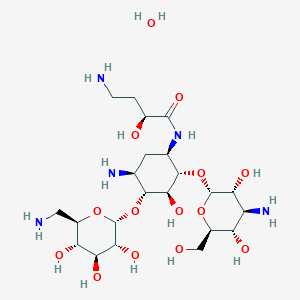

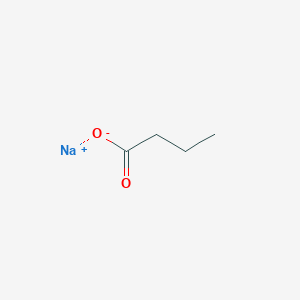

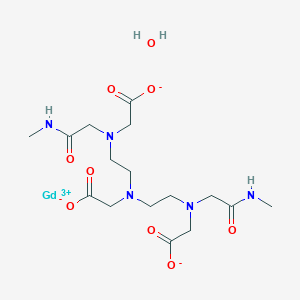

Molekularformel |

C16H30GdN5O10 |

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);dihydrate |

InChI |

InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3 |

InChI-Schlüssel |

OJISUAHWVIGHQC-UHFFFAOYSA-K |

SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |

Kanonische SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3] |

Dichte |

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ |

Key on ui other cas no. |

131410-48-5 |

Verwandte CAS-Nummern |

131410-48-5 (parent) |

Löslichkeit |

Freely soluble in water Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform |

Synonyme |

gadodiamide Gd-DTPA bis-(methylamide) Gd-DTPA-BMA Omniscan Omniscan Unique Softpack |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gadodiamide?

A1: Gadodiamide is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O9 and a molecular weight of 573.7 g/mol. []

Q2: What is the chemical structure of gadodiamide?

A2: Gadodiamide is a nonionic, linear chelate. It consists of gadolinium ion (Gd3+) complexed with diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). []

Q3: Does the presence of excipients affect the stability and biodistribution of gadodiamide?

A3: Research suggests that the presence of calcium(DTPA-BMA) as an excipient in formulated gadodiamide can decrease the amounts of residual gadolinium measured in the whole body, bone, and liver in mice compared with levels obtained when gadodiamide is injected alone. []

Q4: How does the stability of gadodiamide compare to other gadolinium chelates?

A4: Compared to macrocyclic gadolinium chelates like gadoteridol and gadoterate, gadodiamide, a linear chelate, exhibits lower stability, leading to higher residual gadolinium levels in tissues at longer residence times. []

Q5: Does the stability of gadodiamide vary depending on the environment?

A5: Yes, in vitro studies have shown that gadodiamide can dissociate in serum, both rat and human, highlighting its potential instability in biological environments. []

Q6: How is gadodiamide eliminated from the body?

A6: Gadodiamide is primarily excreted through the kidneys. Studies in rats show that 94% of the administered dose is excreted in urine within the first 24 hours after administration. []

Q7: How does renal function affect the elimination of gadodiamide?

A7: In patients with renal insufficiency, the excretion of gadodiamide is prolonged compared with healthy individuals. [] Patients on hemodialysis can eliminate gadodiamide efficiently through dialysis, with 74.1% removed after the first session and 98.8% after the third session. []

Q8: Can gadodiamide be used to assess glomerular filtration rate in renal transplant patients?

A8: Studies indicate that gadodiamide clearance can be used as a marker for glomerular filtration rate in renal transplant patients with moderately to severely impaired renal function. []

Q9: How does gadodiamide cross the blood-brain barrier?

A9: Research suggests that gadodiamide can enter the brain via cerebrospinal fluid (CSF). Dynamic MRI in rats showed a rapid transition of gadodiamide from blood to CSF. [] The distribution pattern suggests dependence on both blood flow and CSF flow. []

Q10: Does gadodiamide enter the lumen of prostatic glands?

A10: X-ray fluorescence microscopy in a mouse model revealed that intravenously administered gadodiamide is taken up by the glandular lumens of the mouse prostate. []

Q11: What is the effect of gadodiamide on fibroblasts?

A11: Gadodiamide has been shown to "activate" fibroblasts, stimulating their growth and synthesis of hyaluronan and collagen. [] This activation may contribute to the development of nephrogenic systemic fibrosis (NSF). []

Q12: What are the effects of gadodiamide on human keratinocytes?

A12: In vitro studies show that high concentrations of gadodiamide induce both autophagy and apoptosis in human keratinocyte HaCaT cells. []

Q13: What is the effect of gadodiamide on normal brain glial cells?

A13: High concentrations of gadodiamide have been shown to induce autophagy and apoptosis in normal brain glial SVG P12 cells. []

Q14: Can gadodiamide be used to monitor drug distribution during convection-enhanced delivery (CED) in the brain?

A14: Research in primates shows that co-infusing gadodiamide with therapeutic agents during CED allows real-time MRI monitoring of drug distribution. []

Q15: What is nephrogenic systemic fibrosis (NSF)?

A15: NSF is a rare, debilitating fibrosing disorder primarily affecting the skin of patients with renal insufficiency. [, ]

Q16: What is the association between gadodiamide and NSF?

A16: Multiple studies have identified a strong association between gadodiamide administration and the development of NSF, particularly in patients with severe renal impairment. [, , , , , , , ]

Q17: What are the risk factors for developing NSF after gadodiamide administration?

A17: Risk factors for developing NSF after gadodiamide administration include severe renal impairment (stage 5 CKD or dialysis), cumulative gadodiamide exposure, high-dose erythropoietin treatment, and elevated serum calcium and phosphate levels. [, , , , , ]

Q18: Are there specific patient populations that should avoid gadodiamide administration?

A18: Gadodiamide is contraindicated in patients with severe renal insufficiency (stage 5 CKD or dialysis) due to the high risk of developing NSF. [, , ] Pregnant women should also avoid unstable gadolinium agents, including gadodiamide, due to the risk of gadolinium release and potential toxicity to the fetus. []

Q19: Does prophylactic saline hydration protect against gadodiamide-induced nephropathy in rats?

A19: Studies in rats show that prophylactic 0.9% saline hydration can significantly inhibit high-dose gadodiamide-induced nephropathy, reducing the extent of creatinine clearance reduction and renal tubular cell injuries. []

Q20: How does gadodiamide compare to other GBCAs in terms of safety in a rat model of renal failure?

A20: In a rat model of severe renal failure, gadodiamide administration was associated with high morbidity-mortality and skin lesions, whereas macrocyclic GBCAs like gadopiclenol, gadoterate, and gadobutrol did not induce such effects. []

Q21: Can gadodiamide cause acute adverse events?

A21: Yes, both allergic-like and physiologic reactions have been reported after gadodiamide administration, though less frequently compared to some other GBCAs like gadobenate and gadobutrol. []

Q22: Does gadodiamide accumulate in the brain?

A22: Studies have demonstrated gadolinium retention in various brain regions after repeated administration of gadodiamide, particularly in the deep cerebellar nuclei (DCN) and globus pallidus (GP). [, , , , , , , ]

Q23: How does the extent of brain gadolinium deposition compare between gadodiamide and other GBCAs?

A23: Linear GBCAs, including gadodiamide, result in significantly higher brain Gd concentrations compared with macrocyclic GBCAs. [, , , , , ]

Q24: What are the long-term effects of gadolinium retention in the brain?

A24: While gadolinium deposition in the brain has been observed after GBCA administration, it has not been clearly linked to any adverse effects or histopathological alterations. [, ] More research is needed to understand the long-term consequences of this deposition.

Q25: What is the chemical speciation of gadolinium retained in the brain after gadodiamide administration?

A25: Comprehensive speciation analysis revealed that the majority of Gd retained in the DCN after repeated gadodiamide administrations was present as insoluble particulate species, likely composed of mixed Gd/Ca phosphates. [] Only a small amount of Gd was present in soluble fractions, mainly bound to macromolecules. []

Q26: Is there evidence for transmetalation of gadolinium with endogenous metals in the brain?

A26: Analysis of the spatial distribution of Gd, Fe, and Mn in the rat brain did not reveal significant colocalization between Gd and endogenous Fe or Mn. [] This suggests that local transmetalation with these metals is unlikely to be the main mechanism responsible for Gd deposition patterns. []

Q27: How does the spatial distribution of Gd in the brain after gadodiamide administration relate to the distribution of other elements?

A27: Laser ablation-inductively coupled plasma mass spectrometry revealed high Gd concentrations in various structures of the gray matter after gadodiamide administration, including some structures not previously reported to retain Gd. [] This spatial pattern did not correlate with the distribution of endogenous Fe or Mn, suggesting that other factors besides transmetalation influence Gd deposition. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.